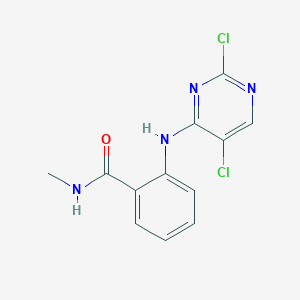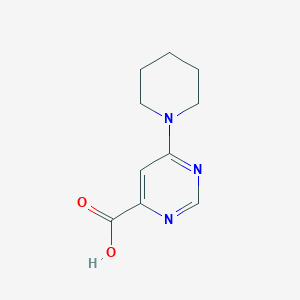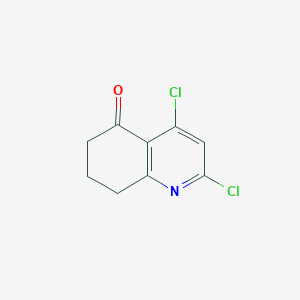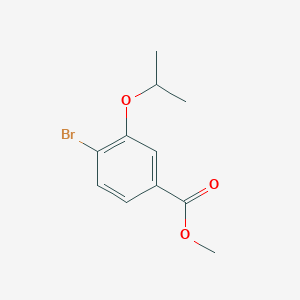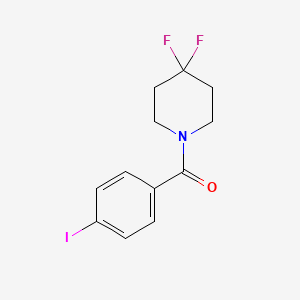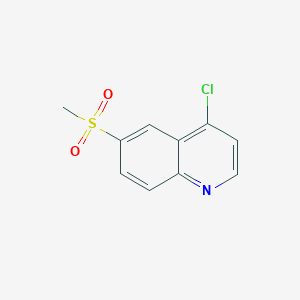
4-Chloro-6-(methylsulfonyl)quinoline
説明
4-Chloro-6-(methylsulfonyl)quinoline is a heterocyclic organic compound with the chemical formula C10H8ClNO2S . It has a molecular weight of 241.7 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves heating a combination of intermediates at 90°C for approximately 18 hours . Another method involves the use of trichlorophosphate at 110°C for 2 hours . Yet another method involves the use of thionyl chloride in N,N-dimethyl-formamide at 100°C for 2 hours .Molecular Structure Analysis
The linear formula of this compound is C10H8ClNO2S . The InChI key is KJVKESYMVCSYLW-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. These reactions are typically carried out under controlled conditions and require specific reagents .Physical And Chemical Properties Analysis
This compound is a solid substance under normal conditions . It has a molecular weight of 241.7 .科学的研究の応用
Antimicrobial and Antimalarial Agents
- Quinoline derivatives, including those related to 4-Chloro-6-(methylsulfonyl)quinoline, have been synthesized and evaluated for their antimicrobial and antimalarial activities. These compounds have shown effectiveness against various microorganisms and P. falciparum, a parasite responsible for malaria (Parthasaradhi et al., 2015).
Synthesis and Transformation in Organic Chemistry
- This compound and its derivatives have been synthesized through various chemical reactions and transformations. These processes are significant in the field of organic chemistry, contributing to the creation of novel compounds with potential applications in medicinal chemistry and other areas (Maślankiewicz, 2000).
Biological and Pharmacological Activities
- Quinoline derivatives exhibit a wide range of biodynamic activities, making them potent therapeutic agents. They have been screened for their in vitro antimicrobial activity against various bacterial and fungal strains, highlighting their potential in treating infectious diseases (Faldu et al., 2014).
Photonic and Electronic Properties
- These compounds are also useful in the preparation of nano and meso-structures with enhanced electronic and photonic properties. This makes them relevant in fields such as bioorganic, bioorganometallic processes, and industrial organic chemistry (Maleki et al., 2015).
Nonlinear Optical (NLO) Research
- Quinoline derivatives are studied for their exciting perspectives in biological and nonlinear optical research. They display significant NLO properties, making them candidates for technology-related applications (Khalid et al., 2019).
Photovoltaic Properties
- Films of quinoline derivatives have been investigated for their photovoltaic properties, showing potential in photodiode fabrication. This application is significant in the field of renewable energy and electronic device manufacturing (Zeyada et al., 2016).
Safety and Hazards
特性
IUPAC Name |
4-chloro-6-methylsulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVKESYMVCSYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


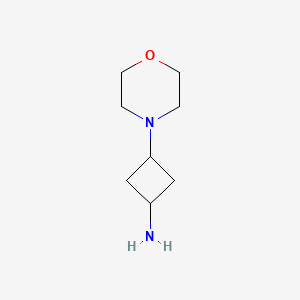

![4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine](/img/structure/B1456984.png)
